molecular formula C15H15N3 B1219428 3,6-Acridinediamine, N,N-dimethyl- CAS No. 25636-16-2

3,6-Acridinediamine, N,N-dimethyl-

Cat. No.: B1219428
CAS No.: 25636-16-2
M. Wt: 237.3 g/mol
InChI Key: KMXUMPXWPIYNFG-UHFFFAOYSA-N
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Description

3,6-Acridinediamine, N,N-dimethyl- is an organic compound with the molecular formula C15H15N3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two amino groups at positions 3 and 6 on the acridine ring, with both amino groups being dimethylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Acridinediamine, N,N-dimethyl- can be synthesized through several methods. One common method involves the Eschweiler–Clarke reaction, which is a chemical reaction that involves the methylation of primary or secondary amines using formaldehyde and formic acid. In this case, 3,6-diaminoacridine is subjected to the Eschweiler–Clarke reaction to obtain 3,6-Acridinediamine, N,N-dimethyl-.

Industrial Production Methods

In industrial settings, the production of 3,6-Acridinediamine, N,N-dimethyl- typically involves large-scale chemical reactors where the Eschweiler–Clarke reaction is carried out under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Acridinediamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives of 3,6-Acridinediamine, N,N-dimethyl-.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,6-Acridinediamine, N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is used in the study of nucleic acids and as a fluorescent dye for staining DNA and RNA.

    Industry: The compound is used in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 3,6-Acridinediamine, N,N-dimethyl- involves its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal structure and function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s ability to intercalate into DNA makes it a potential candidate for use in cancer therapy, where it can target rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Acriflavine: Used as an antiseptic and in the treatment of infections.

Uniqueness

3,6-Acridinediamine, N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylated amino groups enhance its ability to intercalate into DNA, making it particularly useful in applications requiring strong nucleic acid binding.

Properties

IUPAC Name

3-N,3-N-dimethylacridine-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18(2)13-6-4-11-7-10-3-5-12(16)8-14(10)17-15(11)9-13/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXUMPXWPIYNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948495
Record name N~3~,N~3~-Dimethylacridine-3,6-diaminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25636-16-2
Record name N,N-Dimethylprofalvine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025636162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~3~,N~3~-Dimethylacridine-3,6-diaminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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